molecular formula C19H23N3O2S B4117609 N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea

N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B4117609
M. Wt: 357.5 g/mol
InChI Key: NRUUNHFDMIHLLN-UHFFFAOYSA-N
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Description

N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea, also known as DIPNT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiourea derivative that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Studies have shown that N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2. N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea in lab experiments is its ability to inhibit specific enzymes and receptors, which makes it a valuable tool for studying their functions. However, one limitation of using N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research involving N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea. One area of interest is the development of N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea-based metal complexes for use in catalysis and medicinal applications. Another area of research is the investigation of N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea's potential as a therapeutic agent for the treatment of inflammatory diseases and cancers. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea and its potential side effects.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2,6-diisopropylphenyl)-N'-(4-nitrophenyl)thiourea has also been used as a ligand in metal complexes, which have been studied for their catalytic and biological activities.

properties

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12(2)16-6-5-7-17(13(3)4)18(16)21-19(25)20-14-8-10-15(11-9-14)22(23)24/h5-13H,1-4H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUUNHFDMIHLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Di(propan-2-yl)phenyl]-3-(4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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